molecular formula C23H34ClN2O2RuS B1435315 Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) CAS No. 213603-12-4

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)

Cat. No. B1435315
M. Wt: 539.1 g/mol
InChI Key: JSKUXZNHNZMFOP-GPWCTTBFSA-M
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Description

“Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)” is a chemical compound with a CAS number of 213603-12-4 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is available in powder form .


Physical And Chemical Properties Analysis

The compound is a powder . It has an enantiomeric excess of ≥98.0% (ligand) and an assay from Supplier’s CofA of ≥96.0% by NMR . The compound has a melting point of 215 °C .

Scientific Research Applications

Asymmetric Synthesis

  • The complex serves as an efficient catalyst for the asymmetric transfer hydrogenation of pyridyl ketones, leading to the stereoselective synthesis of optically active pyridyl alcohols. This reaction demonstrates high enantioselectivity and yield under mild conditions, showcasing the complex's utility in producing chiral alcohols from ketones (Okano, Murata, & Ikariya, 2000).
  • It has been applied in the asymmetric hydrogenation of α-chloro aromatic ketones, producing chiral chlorohydrins with up to 98% enantiomeric excess. This method has been scaled up significantly, highlighting its practicality for large-scale syntheses (Ohkuma et al., 2007).

Catalytic Efficiency in Various Reactions

  • The complex is utilized in the asymmetric transfer hydrogenation of functionalized aromatic ketones to produce optically active amino alcohols. This process is noted for its high yield and excellent enantiomeric excess, indicating the complex's versatility and efficiency in catalyzing the reduction of ketones to valuable chiral alcohols (Watanabe, Murata, & Ikariya, 2002).

Novel Catalytic Applications

  • Research has explored the synthesis of novel N-coordinate half-sandwich ruthenium(II) arene complexes bearing sulfonamide fragments. These complexes, derived from the starting complex [RuCl2(p-cymene)]2, have shown moderate catalytic activity in the transfer hydrogenation of ketones. Some compounds within this research demonstrated good catalytic efficiency, offering potential for diverse catalytic applications (Kayaci, Dayan, & Ozpozan, 2015).

Development of Practical Catalysts

  • The development of practical catalysts for asymmetric transfer hydrogenation of ketones under essentially solvent-free conditions has been reported. This research highlights the use of chlorosulfonylated polystyrene to create high loading catalytic resins, which form stable complexes with ruthenium and demonstrate efficient catalysis with high enantioselectivities (Marcos, Jimeno, & Pericàs, 2011).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13,15H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t12-,13-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUXZNHNZMFOP-GPWCTTBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN2O2RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)
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Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)

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